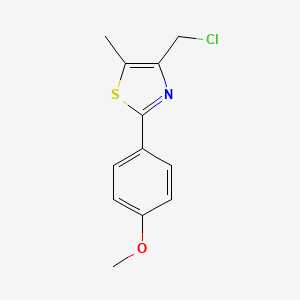

4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole

Descripción

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNOS/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFLSELJWXQWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole typically involves the reaction of 4-methoxythiobenzamide with 1,3-dichloroacetone . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-Methoxythiobenzamide and 1,3-dichloroacetone.

Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as dichloromethane or methanol, at a specific temperature range.

Product Isolation: The product is isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized thiazoles.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry:

- Antimicrobial Activity: Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. 4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole has been investigated for its potential to inhibit bacterial growth by targeting specific metabolic pathways in microorganisms .

- Drug Development: This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases. Its structure allows for modifications that can enhance efficacy and reduce toxicity .

2. Organic Synthesis:

- Synthetic Intermediates: The chloromethyl group in this compound makes it a valuable intermediate for synthesizing more complex organic molecules. It can undergo substitution reactions with nucleophiles such as amines and thiols, facilitating the development of new compounds with desired biological activities.

- Reactivity Studies: The unique structure allows researchers to study the reactivity patterns of chloromethylated thiazoles, contributing to the broader understanding of thiazole chemistry and its applications in various fields.

3. Agrochemicals:

- Pesticide Development: The compound has potential applications in agrochemicals, particularly as an insecticide. Its ability to interact with biological systems makes it suitable for developing novel pest control agents that can target specific pests while minimizing environmental impact .

Case Studies

Case Study 1: Antimicrobial Effectiveness

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell wall synthesis, leading to cell lysis and death.

Case Study 2: Synthesis of Novel Drug Candidates

Researchers synthesized several derivatives of this compound to evaluate their pharmacological profiles. One derivative exhibited enhanced anti-inflammatory properties, indicating that structural modifications could yield compounds with improved therapeutic effects.

Mecanismo De Acción

The mechanism of action of 4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Thiazole Derivatives

Key Observations :

Key Insights :

- The 4-methoxyphenyl group in urease inhibitors (e.g., compound 5a in ) demonstrates potent activity (IC₅₀ = 5.91 μM), likely due to enhanced hydrogen bonding with the enzyme’s active site.

- Chloromethyl-containing analogues (e.g., ) are understudied in biological contexts but may act as alkylating agents in drug design.

Physicochemical Properties

Optoelectronic Behavior :

Crystallography :

- Isostructural thiazoles (e.g., ) adopt triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. The chloromethyl group in the target compound may introduce torsional flexibility compared to rigid halogenated aryl groups.

Actividad Biológica

4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the available literature on its biological activity, with a focus on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂ClN₃OS, and it features a thiazole ring substituted with a chloromethyl group and a methoxyphenyl moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that thiazole derivatives can inhibit specific kinases associated with the inflammatory response. This inhibition leads to decreased levels of pro-inflammatory cytokines such as IL-1, IL-2, and TNF-α, which are implicated in various inflammatory conditions .

- Antioxidant Activity : Thiazoles have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress markers. This property is particularly significant in conditions like diabetes and cardiovascular diseases .

- Anticancer Properties : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced or diminished by modifications to its structure. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances the compound's lipophilicity, improving its interaction with cellular targets .

- Chloromethyl Group : The chloromethyl substituent has been associated with increased reactivity towards nucleophiles, which may enhance the compound's therapeutic efficacy by facilitating interactions with biological macromolecules .

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced serum levels of pro-inflammatory cytokines in an animal model of rheumatoid arthritis. The compound was administered orally over four weeks, resulting in a marked decrease in joint swelling and pain .

- Antioxidant Activity : In vitro assays revealed that this thiazole derivative exhibited potent antioxidant activity by significantly lowering reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stress. The mechanism involved the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Anticancer Activity : In a preliminary study involving various cancer cell lines, this compound demonstrated cytotoxic effects, leading to reduced cell viability and increased apoptosis. The compound's IC50 values were reported in the low micromolar range, indicating significant potency against cancer cells .

Data Summary

Q & A

Q. What are the common synthetic routes for 4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example:

- PEG-400 as a solvent : Base-catalyzed treatment of chalcones with 4-(4'-chlorophenyl)-2-hydrazino-thiazole in PEG-400 improves reaction efficiency and reduces toxicity compared to traditional solvents .

- Multi-step synthesis : Chloromethylation of precursor thiazoles (e.g., 2-(4-methoxyphenyl)-5-methylthiazole) using chlorinating agents like POCl₃ or SOCl₂ under reflux conditions .

- Catalyst optimization : Use of Cu(I)-catalyzed click chemistry for introducing triazole moieties, as seen in related thiazole-triazole hybrids, enhances regioselectivity .

Q. Key parameters for optimization :

- Solvent polarity (PEG-400 vs. ethanol/DMSO) to control reaction kinetics.

- Temperature (reflux vs. room temperature) to balance yield and side reactions.

- Catalyst loading (e.g., 0.5–2 mol% for Cu(I)) to minimize byproducts.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and methoxyphenyl substituent (δ ~3.8 ppm for OCH₃). Discrepancies in aromatic proton splitting (e.g., para-substitution vs. ortho) resolve positional isomerism .

- FT-IR : Confirm C-Cl (650–800 cm⁻¹) and thiazole C=N (1620–1680 cm⁻¹) stretches. Overlaps with methoxy C-O (1250 cm⁻¹) require deconvolution .

- X-ray crystallography : Resolve steric effects from the 4-methoxyphenyl group, as demonstrated in analogous thiazole derivatives .

Example data (from ):

| Parameter | Experimental Value | Theoretical Value |

|---|---|---|

| C% (elemental) | 69.48% | 68.92% |

| H% | 5.55% | 5.32% |

| N% | 7.38% | 7.01% |

Q. How is the compound's solubility and stability assessed under different experimental conditions?

Methodological Answer:

- Solubility profiling : Use a tiered solvent approach (polar aprotic > non-polar) with HPLC quantification. For example, DMSO > ethanol > hexane (logP ~2.5–3.0 predicted) .

- Stability studies :

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of thiazole derivatives with methoxyphenyl substituents?

Methodological Answer: Regioselectivity issues arise in cyclization steps (e.g., Hantzsch thiazole synthesis). Strategies include:

- Directing groups : Use electron-donating substituents (e.g., methoxy) to orient electrophilic attacks. For example, 4-methoxyphenyl groups direct chloromethylation to the 2-position via resonance stabilization .

- Steric control : Bulky substituents on the thiazole ring (e.g., 5-methyl) favor specific regioisomers, as shown in crystallographic studies .

- Computational modeling : DFT calculations (e.g., Gibbs free energy of intermediates) predict dominant pathways, validated by LC-MS .

Q. What methodologies are recommended for analyzing contradictory bioactivity data in different in vitro models?

Methodological Answer:

- Dose-response normalization : Account for variations in cell permeability (e.g., logP) and efflux pumps by comparing IC₅₀ values adjusted for partition coefficients .

- Target engagement assays : Use SPR or ITC to measure direct binding affinity to biological targets (e.g., enzymes), bypassing cellular variability .

- Meta-analysis : Pool data from multiple studies (e.g., antitumor vs. antimicrobial assays) and apply multivariate regression to identify confounding variables (e.g., solvent DMSO% ).

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs) to model interactions. For example, the 4-methoxyphenyl group may occupy hydrophobic pockets via π-π stacking .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Pay attention to chloromethyl group flexibility, which impacts binding entropy .

- QSAR modeling : Train models on thiazole derivatives with reported IC₅₀ values, using descriptors like polar surface area and H-bond acceptors .

Q. How should researchers interpret discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

- NMR shifts : Differences in calculated (e.g., B3LYP/6-311+G(d,p)) vs. experimental δ values often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d6). Apply corrections using the IEF-PCM solvation model .

- IR band mismatches : Anharmonic vibrations (e.g., C-Cl stretches) require post-Hartree-Fock methods (e.g., MP2) for accuracy .

- Crystallographic vs. DFT geometries : Compare torsion angles (e.g., methoxyphenyl-thiazole dihedral) to identify conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.